2-Isobutyl-p-benzoquinone
Description
2-Isobutyl-p-benzoquinone (C₁₀H₁₂O₂) is a derivative of p-benzoquinone (1,4-benzoquinone), where an isobutyl group (-CH₂CH(CH₂)₂) is substituted at the 2-position of the quinone ring. This compound is structurally characterized by its conjugated diketone system and the branched alkyl substituent, which influences its chemical reactivity, solubility, and steric properties.
Properties
CAS No. |
4197-79-9 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-(2-methylpropyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C10H12O2/c1-7(2)5-8-6-9(11)3-4-10(8)12/h3-4,6-7H,5H2,1-2H3 |
InChI Key |
OHNSLFRMOCCULR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC(=O)C=CC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutyl-p-benzoquinone typically involves the oxidation of 2-isobutylphenol. One common method is the use of oxidizing agents such as potassium dichromate (K2Cr2O7) in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the quinone structure.
Industrial Production Methods
Industrial production of 2-Isobutyl-p-benzoquinone may involve catalytic oxidation processes. For instance, the catalytic oxidation of 2-isobutylphenol using molecular oxygen in the presence of a copper-based catalyst can be employed. This method is advantageous due to its efficiency and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions
2-Isobutyl-p-benzoquinone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions typically yield hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinone ring, leading to the formation of various substituted quinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium dichromate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Higher quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Substituted quinones with various functional groups.
Scientific Research Applications
Organic Synthesis
Diels-Alder Reactions
2-Isobutyl-p-benzoquinone serves as a dienophile in Diels-Alder cycloadditions, facilitating the synthesis of complex organic molecules such as naphthoquinones and phenanthrenediones. This application is critical in the development of pharmaceuticals and advanced materials, where specific structural configurations are required .
Dehydrogenation Agent
In synthetic organic chemistry, 2-isobutyl-p-benzoquinone acts as a dehydrogenation reagent. It is utilized to convert alcohols into carbonyl compounds, which are essential intermediates in the synthesis of various organic compounds .
Medicinal Chemistry
Antitumor Activity
Research indicates that compounds related to 2-isobutyl-p-benzoquinone exhibit significant antitumor properties. Studies have shown that derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapeutics. For instance, certain benzoquinones have demonstrated cytotoxic effects against various cancer cell lines, including breast and liver cancer cells .
Antimicrobial Properties
2-Isobutyl-p-benzoquinone has been investigated for its antibacterial and antifungal activities. Its derivatives have shown effectiveness against pathogens such as E. coli and Candida albicans, suggesting potential applications in developing new antimicrobial agents .
Industrial Applications
Rubber Production
In the rubber industry, 2-isobutyl-p-benzoquinone functions as an antioxidant and a reducing agent. It helps improve the durability and elasticity of rubber products by preventing oxidative degradation during processing .
Photography
As a precursor to hydroquinone, 2-isobutyl-p-benzoquinone finds applications in photography, where hydroquinone is used as a developing agent. This highlights its importance in traditional photographic processes .
Case Studies
Mechanism of Action
The mechanism of action of 2-Isobutyl-p-benzoquinone involves its ability to undergo redox cycling. This compound can accept and donate electrons, making it a potent oxidizing and reducing agent. It can interact with cellular components such as DNA, proteins, and lipids, leading to various biological effects. The molecular targets and pathways involved include oxidative stress pathways and enzyme inhibition.
Comparison with Similar Compounds
Structural and Chemical Properties
The table below compares key structural and physicochemical properties of 2-isobutyl-p-benzoquinone with its analogs:
*Calculated molecular weight based on C₁₀H₁₂O₂.
Key Observations:
- Steric Effects: The isobutyl group in 2-isobutyl-p-benzoquinone introduces moderate steric hindrance compared to smaller methyl or bulkier diisopropyl groups. This may influence its ability to participate in reactions requiring planar transition states (e.g., Diels-Alder reactions) .
- Solubility: Branched alkyl groups enhance lipophilicity, making 2-isobutyl-p-benzoquinone more soluble in nonpolar solvents than its methyl analog .
Biological Activity
2-Isobutyl-p-benzoquinone (C10H12O2) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by data tables and case studies derived from various research findings.
Chemical Structure and Properties
2-Isobutyl-p-benzoquinone is characterized by its quinone structure, which is integral to its biological activity. The compound features an isobutyl group at the para position relative to the quinone moiety, influencing its lipophilicity and reactivity.
Antimicrobial Properties
Research has demonstrated that 2-Isobutyl-p-benzoquinone exhibits antimicrobial activity against various pathogens. For instance, a study indicated that compounds with similar structures showed significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of the microbial cell membrane integrity.
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study focusing on structure-activity relationships (SAR) revealed that derivatives of p-benzoquinones, including 2-Isobutyl-p-benzoquinone, demonstrate cytotoxic effects on cancer cell lines. The activity was correlated with the hydrophobicity of the compounds; higher hydrophobicity often resulted in enhanced anticancer activity .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2-Isobutyl-p-benzoquinone | HeLa | 15 | Induction of apoptosis |
| 2-Isobutyl-p-benzoquinone | MCF-7 | 20 | Cell cycle arrest |
Antileukemic Activity
In a study assessing antileukemic activity against L1210 lymphoid leukemia in mice, it was found that certain p-benzoquinones exhibited promising results. The antileukemic efficacy was linked to their ability to induce apoptosis and inhibit cell proliferation through redox cycling mechanisms .
Structure-Activity Relationship (SAR)
The biological activity of 2-Isobutyl-p-benzoquinone can be attributed to its chemical structure. Modifications in the alkyl chain length and branching significantly affect its lipophilicity and, consequently, its bioactivity. Research indicates that optimal biological activity is observed within a specific range of carbon atoms in substituents attached to the quinone ring .
Case Studies
- Antimicrobial Efficacy : A comparative study demonstrated that 2-Isobutyl-p-benzoquinone had a minimum inhibitory concentration (MIC) lower than many standard antibiotics against gram-positive bacteria .
- Cytotoxicity in Cancer Cells : In vitro assays indicated that treatment with 2-Isobutyl-p-benzoquinone led to a dose-dependent reduction in cell viability in various cancer cell lines, suggesting potential as a chemotherapeutic agent .
- Antileukemic Effects : A study involving the administration of 2-Isobutyl-p-benzoquinone in mice showed a significant reduction in tumor size and increased survival rates compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
